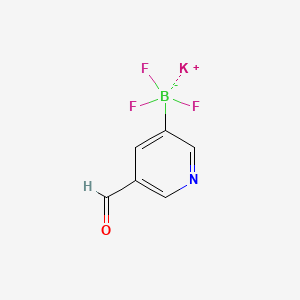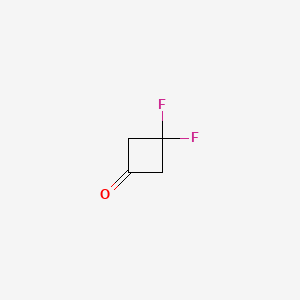
3,3-Difluorocyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorocyclobutanone is a chemical compound with the molecular formula C4H4F2O . It has a molecular weight of 106.07 g/mol . The IUPAC name for this compound is 3,3-difluorocyclobutan-1-one .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 . The canonical SMILES representation is C1C(=O)CC1(F)F . Physical And Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a density of 1.3±0.1 g/cm³ . The boiling point is 105.5±40.0 °C at 760 mmHg . The compound has a vapour pressure of 29.5±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.4±3.0 kJ/mol . The flash point is 31.6±21.5 °C . The index of refraction is 1.368 . The molar refractivity is 18.9±0.4 cm³ . The polar surface area is 17 Ų . The polarizability is 7.5±0.5 10^-24 cm³ . The surface tension is 21.3±5.0 dyne/cm . The molar volume is 83.9±5.0 cm³ .Aplicaciones Científicas De Investigación
Synthesis of Building Blocks : 3,3-Difluorocyclobutanone derivatives are used as building blocks in organic synthesis. Ryabukhin et al. (2018) describe the multigram synthesis of these derivatives, highlighting their importance in constructing complex organic compounds (Ryabukhin et al., 2018).
Anesthetic Properties : Certain fluorinated compounds, structurally similar to this compound, have been studied for their anesthetic properties. Tang et al. (1997) investigated different fluorinated anesthetics and their distribution in model membranes, contributing to understanding the mechanisms of anesthesia (Tang, Yan, & Xu, 1997).
Comparison with Other Difluorocyclobutane Derivatives : Chernykh et al. (2019) compared the properties of 2,2-difluorocyclobutaneamine and its 3,3-difluorocyclobutane counterparts, providing insights into the structural and chemical differences between these derivatives (Chernykh et al., 2019).
Applications in Cycloaddition Reactions : Matsuo et al. (2008) reported on the intermolecular cycloaddition involving 3-alkoxycyclobutanones, a process that could be relevant for compounds similar to this compound (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Plasma Etching and Dielectric Applications : Christophorou and Olthoff (2001) discussed the use of perfluorocyclobutane (related to this compound) in plasma etching and as a gaseous dielectric, highlighting its significance in material science and environmental impact (Christophorou & Olthoff, 2001).
Synthesis of Heterocycles and Carbocycles : Chen et al. (2015) explored the use of substituted 3-alkyloxycyclobutanones in organic synthesis, particularly in the formation of heterocycles and carbocycles. This research demonstrates the versatility of cyclobutanone derivatives in complex chemical syntheses (Chen, Shan, Nie, & Rao, 2015).
In Fluorocarbon Functionalization : Lemal (2000) discussed the functionalization of fluorocarbons, which can be relevant for understanding the reactivity and applications of this compound in various chemical contexts (Lemal, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-difluorocyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVLQPYYSCACJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273564-99-0 |
Source


|
| Record name | 3,3-Difluorocyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

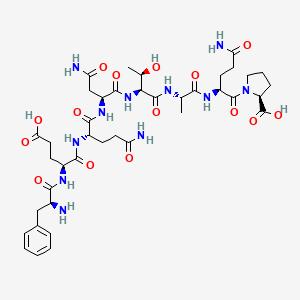


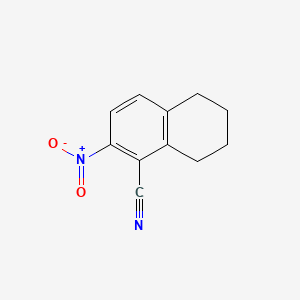

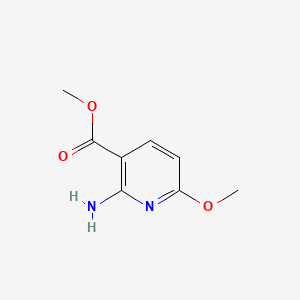
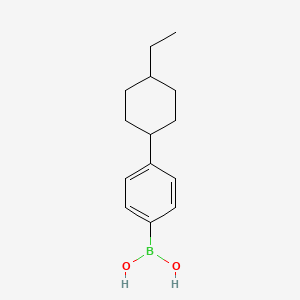
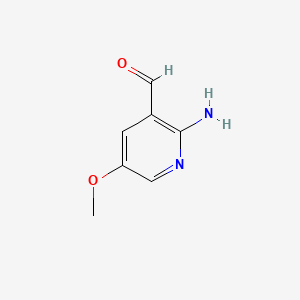

![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
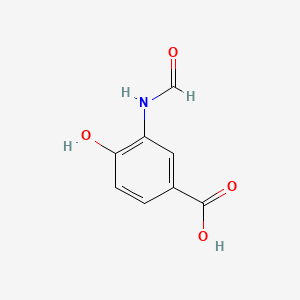
![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)
